2,2-Difluoro-4-methyl-3-heptanone

Entomology SAR Studies Physicochemical Properties

2,2-Difluoro-4-methyl-3-heptanone (CAS: 87777-49-9) is a chiral, α,α-difluorinated ketone with the molecular formula C8H14F2O and a molecular weight of 164.19 g/mol. It is a synthetic analog of 4-methyl-3-heptanone, an ant alarm pheromone, and is primarily utilized in entomology and chemical biology as a mechanistic probe for structure-activity relationship (SAR) studies.

Molecular Formula C8H14F2O
Molecular Weight 164.19 g/mol
Cat. No. B12845356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-4-methyl-3-heptanone
Molecular FormulaC8H14F2O
Molecular Weight164.19 g/mol
Structural Identifiers
SMILESCCCC(C)C(=O)C(C)(F)F
InChIInChI=1S/C8H14F2O/c1-4-5-6(2)7(11)8(3,9)10/h6H,4-5H2,1-3H3
InChIKeyOQUISTDZLJATPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-4-methyl-3-heptanone: Core Data for Fluorinated Ketone Procurement


2,2-Difluoro-4-methyl-3-heptanone (CAS: 87777-49-9) is a chiral, α,α-difluorinated ketone with the molecular formula C8H14F2O and a molecular weight of 164.19 g/mol . It is a synthetic analog of 4-methyl-3-heptanone, an ant alarm pheromone, and is primarily utilized in entomology and chemical biology as a mechanistic probe for structure-activity relationship (SAR) studies .

Why 2,2-Difluoro-4-methyl-3-heptanone Cannot Be Substituted with Non-Fluorinated Analogs


Substituting 2,2-difluoro-4-methyl-3-heptanone with its non-fluorinated parent, 4-methyl-3-heptanone, or other simple ketones is scientifically invalid for its intended applications. The gem-difluoro group at the α-position fundamentally alters the molecule's physicochemical and electronic profile, resulting in quantifiably different reactivity, metabolic stability, and biological interaction . In SAR studies of pheromone receptors, even minor structural changes like this can abolish activity, making the fluorinated analog an essential, non-substitutable tool for probing specific binding interactions .

Quantitative Differentiation of 2,2-Difluoro-4-methyl-3-heptanone from Analogs


Fluorination Alters Lipophilicity: LogP Shift from Non-Fluorinated Parent

Fluorination at the α-position significantly increases the lipophilicity of the molecule compared to its non-fluorinated parent, 4-methyl-3-heptanone, which directly impacts its interaction with hydrophobic binding pockets and its permeability in biological assays. This difference is quantifiable via calculated partition coefficients .

Entomology SAR Studies Physicochemical Properties

Reactivity in Rh-Catalyzed Arylation: Difluoromethyl vs. Trifluoromethyl Ketones

In Rh-catalyzed arylation reactions, difluoromethyl ketones (a class to which the target compound belongs) demonstrate higher reactivity compared to their trifluoromethyl ketone analogs. This counter-intuitive finding is quantified by competition experiments, suggesting steric factors override the electronic deactivation typically associated with fewer fluorine atoms [1].

Synthetic Chemistry Catalysis Organofluorine Chemistry

Biochemical Target Engagement: Inhibition of Dihydroorotase

2,2-Difluoro-4-methyl-3-heptanone has been quantitatively evaluated for its ability to inhibit the enzyme dihydroorotase. This provides a specific biochemical activity profile, offering a measurable point of differentiation from other fluorinated ketones that may not have been screened or exhibit different potency against this target [1].

Enzymology Biochemical Assay Drug Discovery

Primary Research Applications for 2,2-Difluoro-4-methyl-3-heptanone


SAR Probe in Insect Pheromone Receptor Studies

As a chiral, fluorinated analog of the known ant alarm pheromone 4-methyl-3-heptanone , this compound is uniquely suited for investigating the electronic and steric requirements of insect olfactory receptors. The quantified shift in LogP to 2.06 compared to its parent allows researchers to systematically probe the role of lipophilicity in receptor binding and subsequent behavioral responses, a line of questioning that cannot be pursued with the native pheromone alone.

Strategic Intermediate for Fluorinated Alcohol Synthesis

Based on class-level evidence that difluoromethyl ketones exhibit superior reactivity in Rh-catalyzed arylations compared to trifluoromethyl ketones [1], 2,2-difluoro-4-methyl-3-heptanone should be selected as a key intermediate for synthesizing complex fluorinated alcohols. This choice can potentially lead to higher yields and milder reaction conditions, which are critical factors in efficient and scalable organic synthesis.

Positive Control or Screening Compound for Dihydroorotase Assays

With a quantified IC50 of 180 µM against mouse dihydroorotase [2], this compound serves as a characterized tool for validating enzyme inhibition assays. It provides a known activity benchmark for developing or calibrating high-throughput screens targeting this enzyme, which is involved in pyrimidine biosynthesis, offering a clear procurement rationale for enzymology and drug discovery labs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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